Aminoluciferin
Overview
Description
Aminoluciferin is a molecule that is widely used in bioluminescence imaging (BLI) as a reporter gene in assays to study gene expression, gene delivery, and more . It is used in the luciferin-luciferase system, which is an indispensable method for the noninvasive visualization of cell populations and biochemical events in living animals .
Synthesis Analysis
The synthesis of Aminoluciferin involves a design concept for functional bioluminogenic substrates based on the aminoluciferin (AL) scaffold . A convenient, high-yield method for synthesizing N-alkylated ALs has been developed .Molecular Structure Analysis
The molecular formula of Aminoluciferin is C11H9N3O2S2 . The molecular weight is 279.3 g/mol . The exact mass and monoisotopic mass are 279.01361889 g/mol .Chemical Reactions Analysis
In the chemical reaction of firefly/click beetle bioluminescence, d-luciferin is adenylated by luciferase using adenosine triphosphate (ATP) followed by reaction with molecular oxygen to generate a high-energy dioxetane intermediate .Physical And Chemical Properties Analysis
Aminoluciferin has a molecular weight of 279.3 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 7 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 142 Ų .Scientific Research Applications
Bioluminogenic Substrate for Proteinases : Aminoluciferin derivatives, like 6-(N-Acetyl-L-phenylalanyl)-aminoluciferin, serve as highly sensitive bioluminogenic substrates for different proteinases. They are particularly effective for alpha-chymotrypsin, with kinetic parameters showing high sensitivity and specificity. This makes them useful in assays where minute quantities of enzymes need to be detected and quantified (Monsees, Miska, & Geiger, 1994).
Ultrasensitive Detection of Proteinases : By modifying the peptide residue in aminoluciferin derivatives, they can be tailored for ultrasensitive detection of a variety of proteinases. This capability is significant for highly specific and sensitive biochemical assays (Monsees, Geiger, & Miska, 1995).
Apoptosis Imaging : Aminoluciferin is used in bioluminescence imaging approaches, such as with Z-DEVD-aminoluciferin, a caspase 3/7 substrate. This enables non-invasive in vivo imaging of apoptosis, particularly in cancer research and drug development, by monitoring caspase activation through bioluminescent signals (Scabini et al., 2011).
Enhanced Protease Assays : Aminoluciferin-based substrates have been developed for more sensitive and faster protease assays compared to traditional methods. These substrates, when combined with evolved luciferase enzymes, enable homogeneous, high-throughput compatible assays (O'Brien et al., 2005).
Molecular Imaging of Drug Efficacy : Aminoluciferin derivatives like Z-DEVD-aminoluciferin facilitate early detection of drug efficacy in cancer treatment. They enable quantitative, non-invasive imaging of apoptosis in vivo, offering insights into the effectiveness of therapeutic interventions (Hickson et al., 2010).
Future Directions
properties
IUPAC Name |
(4S)-2-(6-amino-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S2/c12-5-1-2-6-8(3-5)18-10(13-6)9-14-7(4-17-9)11(15)16/h1-3,7H,4,12H2,(H,15,16)/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSJKXOOBAVPKR-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(S1)C2=NC3=C(S2)C=C(C=C3)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminoluciferin |
Citations
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